(2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate
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Overview
Description
(2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate is an organic compound that features a furanone ring substituted with a methoxy group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate typically involves the esterification of (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methanol with benzoic acid or its derivatives. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The furanone ring can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydride (NaH) to deprotonate the nucleophile.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and diols.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to biologically active molecules. It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in metabolic pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism by which (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furanone ring and benzoate ester can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl acetate
- (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl propionate
- (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl butyrate
Uniqueness
Compared to its analogs, (2-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl benzoate offers unique reactivity due to the presence of the benzoate ester. This functional group can participate in additional interactions and reactions, providing opportunities for further functionalization and application in diverse fields.
Properties
CAS No. |
105420-91-5 |
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Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(2-methoxy-5-oxofuran-2-yl)methyl benzoate |
InChI |
InChI=1S/C13H12O5/c1-16-13(8-7-11(14)18-13)9-17-12(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
RLKUARURRJIRCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=CC(=O)O1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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